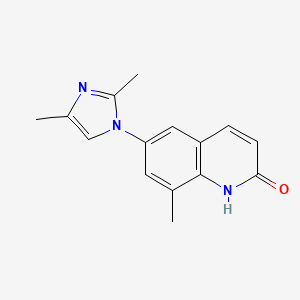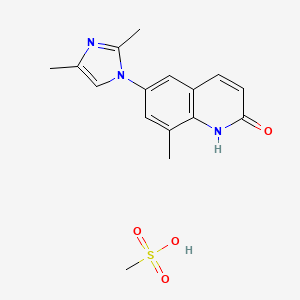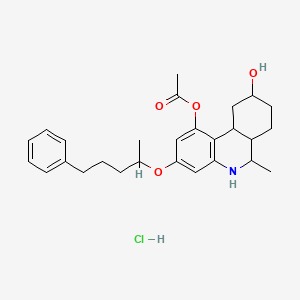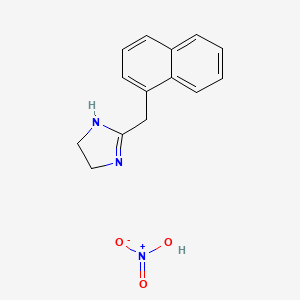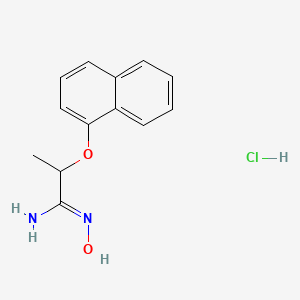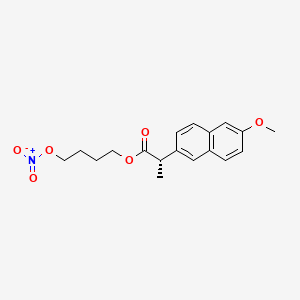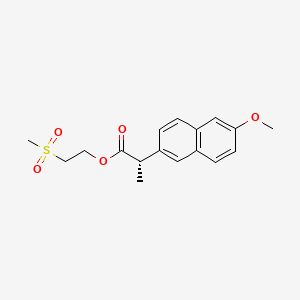![molecular formula C14H16ClNO4 B1677013 2-[(2-クロロアニリノ)メチリデン]プロパンジオエートジエチル CAS No. 19056-78-1](/img/structure/B1677013.png)
2-[(2-クロロアニリノ)メチリデン]プロパンジオエートジエチル
概要
説明
2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is an organic compound with the molecular formula C14H16ClNO4. It is known for its unique structure, which includes a chloroaniline group attached to a propanedioate moiety.
科学的研究の応用
2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s known to be an intermediate in the synthesis of chloroquine phosphate , which suggests that it may share similar targets with chloroquine phosphate, such as heme or the enzymes involved in heme biosynthesis.
Mode of Action
As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may interact with its targets in a similar manner to chloroquine phosphate, which is known to interfere with heme detoxification within the malaria parasite.
Biochemical Pathways
Diethyl 2-[(2-chloroanilino)methylidene]propanedioate is involved in the synthesis of chloroquine phosphate . Chloroquine phosphate is known to affect the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and subsequent parasite death. It’s possible that Diethyl 2-[(2-chloroanilino)methylidene]propanedioate may affect similar biochemical pathways.
Pharmacokinetics
As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may have similar pharmacokinetic properties to chloroquine phosphate, which is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may have similar effects to chloroquine phosphate, which is known to cause the accumulation of toxic heme within malaria parasites, leading to parasite death.
Action Environment
It’s known to be stable under room temperature and should be kept in a dark place . This suggests that light, temperature, and humidity may affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-chloroanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of diethyl 2-[(2-chloroanilino)methylidene]propanedioate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
化学反応の分析
Types of Reactions
2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
類似化合物との比較
Similar Compounds
Diethyl 2-[(3-chloroanilino)methylene]malonate: Similar structure but with a different position of the chloro group.
Diethyl 2-[(4-chloroanilino)methylene]malonate: Another isomer with the chloro group at the para position
Uniqueness
2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is unique due to its specific chloroaniline substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
特性
IUPAC Name |
diethyl 2-[(2-chloroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBJRGUNJJBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292036 | |
| Record name | MLS000736868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-78-1 | |
| Record name | MLS000736868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


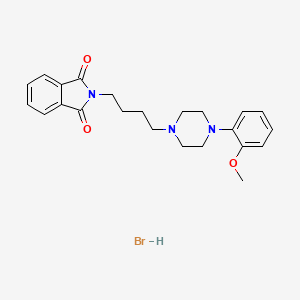

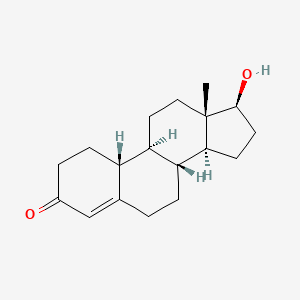
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
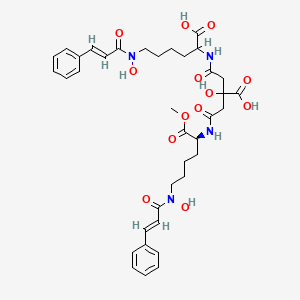
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
